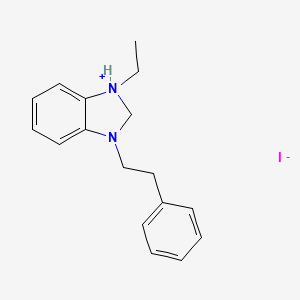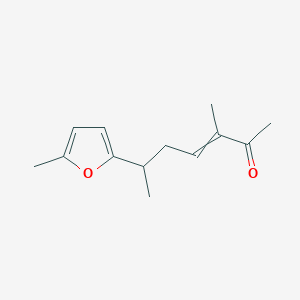
3-Methyl-6-(5-methylfuran-2-YL)hept-3-EN-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one is an organic compound with the molecular formula C13H20O2. It is a heteroarene, which means it contains a ring structure with at least one atom other than carbon. This compound is known for its unique structure, which includes a furan ring and a heptenone chain.
Métodos De Preparación
The synthesis of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 5-methylfuran-2-carbaldehyde with a suitable alkyne under specific reaction conditions. The reaction typically requires a catalyst, such as palladium, and is carried out under an inert atmosphere to prevent oxidation. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or alkane derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The furan ring in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, to form substituted derivatives.
Aplicaciones Científicas De Investigación
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances and flavors due to its unique aromatic properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors in biological systems, leading to various physiological effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound can modulate signaling pathways involved in inflammation and microbial growth.
Comparación Con Compuestos Similares
3-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one can be compared with other similar compounds, such as:
6-Methyl-6-(5-methylfuran-2-yl)heptan-2-one: This compound has a similar structure but lacks the double bond in the heptenone chain.
5,9-Undecadien-2-one, 6,10-dimethyl-: This compound has a similar molecular weight and structure but differs in the position and number of double bonds.
The uniqueness of this compound lies in its specific arrangement of the furan ring and the heptenone chain, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
675603-77-7 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one |
InChI |
InChI=1S/C13H18O2/c1-9(12(4)14)5-6-10(2)13-8-7-11(3)15-13/h5,7-8,10H,6H2,1-4H3 |
Clave InChI |
BJCAEWKUOGVUNJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(O1)C(C)CC=C(C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,7-Bis(3-(pyrrolidin-1-yl)propyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12519894.png)
![3-(2-Methoxyphenyl)-6-(2-methylphenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12519905.png)
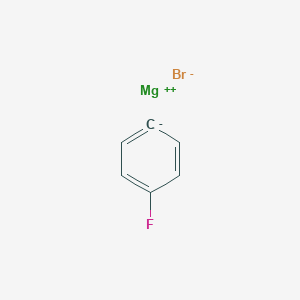
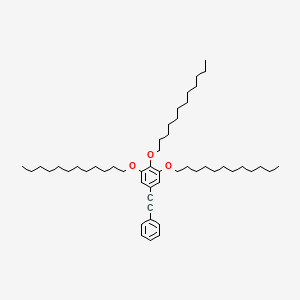
![Hexanoic acid, 6-[[[[(4-nitrophenyl)sulfonyl]amino]oxoacetyl]amino]-](/img/structure/B12519915.png)
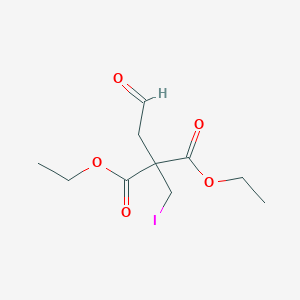
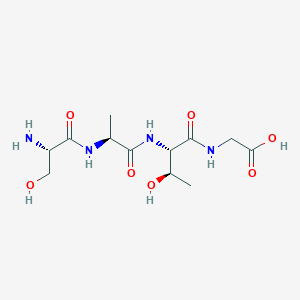
![2-[(2H-Tetrazol-5-yl)carbamoyl]phenyl acetate](/img/structure/B12519926.png)
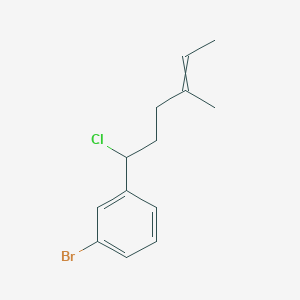
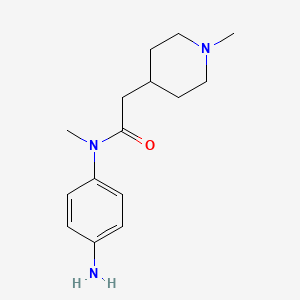


![Octanoic acid [6-acetyloxy-3,3a-dihydroxy-3,6,9-trimethyl-8-(2-methyl-1-oxobut-2-enoxy)-2-oxo-4-(1-oxobutoxy)-4,5,6a,7,8,9b-hexahydroazuleno[4,5-b]furan-7-yl] ester](/img/structure/B12519959.png)
